Lesinurad Impurity 4

Lesinurad Impurity 4 Molecular Weight Mass Spectrometry

Using non-certified or structural analog impurities in Lesinurad API analysis causes failed system suitability and inaccurate quantification. Lesinurad Impurity 4 (CAS 1533519-97-9) is the exact process-related impurity required for ICH Q2(R1) method validation. · Use as a quantitative standard to achieve resolution >2.0 from Lesinurad API in validated HPLC methods. · Confirm impurity identity via its unique bromine isotopic signature during OOS investigations. · Available in 10-100 mg sizes, shipped with full Certificate of Analysis (CoA).

Molecular Formula C17H14BrN3O2S
Molecular Weight 404.29
CAS No. 1533519-97-9
Cat. No. B601866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad Impurity 4
CAS1533519-97-9
Synonyms[[5-bromo-4-(5-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid; 
Molecular FormulaC17H14BrN3O2S
Molecular Weight404.29
Structural Identifiers
SMILESC1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O
InChIInChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad Impurity 4 Reference Standard for Method Validation


Lesinurad Impurity 4 (CAS 1533519-97-9), chemically designated as 2-((5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a process-related impurity of the urate transporter 1 (URAT1) inhibitor, Lesinurad . It is a key fully characterized reference standard [1] required for regulatory-compliant analytical method development, validation, and quality control (QC) release testing of Lesinurad active pharmaceutical ingredient (API) and finished dosage forms .

Lesinurad Impurity 4: Critical Unique Marker in Stability Studies


Lesinurad Impurity 4 is not a generic or interchangeable impurity reference standard. Its specific brominated structure (C17H14BrN3O2S, MW 404.29 g/mol) and unique retention time in validated HPLC methods distinguish it from other Lesinurad impurities, such as the des-bromo analog (Lesinurad Impurity B/1) or positional isomers. Lesinurad has been shown to be labile under oxidative, acidic, and basic stress conditions [1]. Substituting a structurally similar but non-identical impurity standard—e.g., using Lesinurad Impurity 3 (MW 406.30 g/mol) [2] or the chloro impurity (MW 359.83 g/mol) [3]—will compromise analytical method accuracy, peak identification, and system suitability, potentially leading to failed regulatory submissions or inaccurate stability assessments. Procurement of the precise CAS-registered compound is non-negotiable for reliable quantitation.

Lesinurad Impurity 4 Differentiation from Structural Analogs


Molecular Weight Differentiation from Non-Brominated Analogs

Lesinurad Impurity 4 possesses a distinct monobrominated molecular structure, yielding a characteristic isotopic pattern and exact mass. Its molecular weight (MW) of 404.29 g/mol directly differentiates it from the non-brominated analog, Lesinurad Impurity B/1 (CAS 1533519-93-5, MW 325.39 g/mol) [1], and the chlorinated analog, Lesinurad Chloro Impurity (MW 359.83 g/mol) [2]. This mass difference is critical for unambiguous identification in LC-MS/MS assays.

Lesinurad Impurity 4 Molecular Weight Mass Spectrometry Analytical Differentiation

Structural Identity: Cyclopropyl vs. Propyl Substituent

The chemical structure of Lesinurad Impurity 4 is definitively 2-[[5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid . This is distinct from a closely related analog, Lesinurad Impurity with a propyl group (CAS 1533519-96-8), which is 2-[[5-Bromo-4-(4-propylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid [1]. The presence of the cyclopropyl versus propyl substituent on the naphthalene core alters the molecule's chromatographic retention and spectroscopic fingerprint (e.g., NMR coupling constants and IR absorptions).

Lesinurad Impurity 4 NMR Spectroscopy Structural Confirmation Process Impurity

Free Acid vs. Sodium Salt Form Differentiation

Lesinurad Impurity 4 is the free acid form of the molecule. It must be differentiated from Lesinurad Impurity 5 Sodium Salt (CAS 1384208-36-9), which is the sodium salt of a related hydroxy-triazole impurity [1]. The free acid and sodium salt have different molecular weights, solubilities, and chromatographic behaviors. Using the sodium salt as a substitute for the free acid standard will introduce significant quantitation errors due to differences in molar absorptivity and ionization efficiency in LC-MS.

Lesinurad Impurity 4 Impurity 5 Salt Form Analytical Standard

HPLC Resolution from Lesinurad API and Degradants

A validated stability-indicating HPLC method for Lesinurad has demonstrated good chromatographic resolution between the API and its degradation products. Lesinurad Impurity 4, as a process-related impurity with a distinct retention time, must be adequately resolved from the main Lesinurad peak (RT ~6.5 min) and other known impurities [1]. The method uses a BDS Hypersil C18 column with an isocratic mobile phase of acetonitrile:water (65:35 v/v) and UV detection at 290 nm [1]. Failure to resolve Impurity 4 from the API peak would result in an inaccurate assessment of API purity.

Lesinurad Impurity 4 HPLC Method Validation Peak Purity System Suitability

Mass Spectrometry: Unique Isotopic Pattern for Identification

In the context of Lesinurad stability studies, degradation products were identified by IR and mass spectral scans [1]. Lesinurad Impurity 4, as a brominated compound, exhibits a distinctive isotopic cluster in MS (M, M+2 peaks of near-equal intensity due to ⁷⁹Br/⁸¹Br). This feature, along with its specific MS/MS fragmentation pathway (cleavage of the thioacetic acid moiety), provides a unique fingerprint for unambiguous identification in complex matrices, differentiating it from non-halogenated impurities like Lesinurad Impurity 2 (C17H16N4O2S, MW 340.41 g/mol) [2].

Lesinurad Impurity 4 LC-MS/MS Impurity Profiling Structural Confirmation

Key Research and Industrial Applications


Analytical Method Development and Validation

Lesinurad Impurity 4 is an essential reference standard for developing and validating a stability-indicating HPLC or UPLC method in accordance with ICH Q2(R1) guidelines. The validated method, using conditions such as a C18 column and acetonitrile/water mobile phase with UV detection at 290 nm [1], relies on Impurity 4 to establish system suitability criteria (e.g., resolution > 2.0 from Lesinurad API), determine relative retention time (RRT), and calculate relative response factors (RRF) for accurate quantitation of this specific process-related impurity.

Forced Degradation Studies for Regulatory Submissions

As Lesinurad is known to be labile under oxidative, acidic, and basic hydrolytic conditions [1], Lesinurad Impurity 4 serves as a critical marker to assess the degradation profile of the drug substance and product. Quantifying the levels of this impurity under ICH-prescribed stress conditions (hydrolysis, oxidation, thermal, photolysis) [1] is a regulatory requirement for establishing product shelf-life and storage conditions. This data is a cornerstone of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions (e.g., ANDA, DMF).

QC Release and Batch Consistency Testing

In a cGMP-compliant QC laboratory, Lesinurad Impurity 4 is used as a quantitative standard to ensure that each batch of Lesinurad API or finished drug product meets its predefined impurity specification limit. Its unique mass spectral signature (bromine isotopic pattern) [1] provides a high-confidence confirmation tool during out-of-specification (OOS) investigations, definitively identifying the presence and quantity of this specific impurity, which is crucial for making batch disposition decisions.

Process Optimization and Impurity Control Strategy

Process chemists utilize Lesinurad Impurity 4 to track the efficiency of synthetic routes and purification steps. Monitoring the level of this impurity across different synthetic pathways, including novel chlorine-free routes [2], provides quantitative feedback for process optimization. Establishing a robust control strategy for this impurity is essential for demonstrating process understanding and ensuring a consistent, high-quality API supply chain.

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